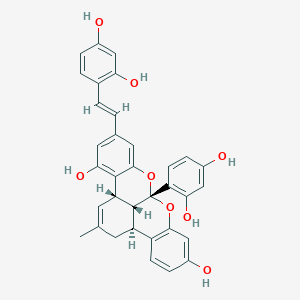

Kuwanol A

描述

Contextualization within the Flavonoid Chemical Class

Flavonoids constitute a large family of polyphenolic secondary metabolites predominantly found in plants. bioone.orgmedchemexpress.comijsurgery.complu.edumdpi.com These compounds are characterized by a common 15-carbon skeleton, typically represented as a C6-C3-C6 arrangement. This structure comprises two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyrane ring (C). bioone.orgmedchemexpress.comijsurgery.complu.edu The diverse modifications to this basic skeleton, including variations in the degree of oxidation and unsaturation of the C3 chain, lead to various subclasses such as flavones, flavanones, flavonols, and isoflavones. bioone.orgmedchemexpress.comijsurgery.complu.edumdpi.com

Kuwanol A is specifically categorized as a prenylated flavonoid. thieme-connect.com Prenylated flavonoids represent a unique subclass of plant phenolics where a lipophilic prenyl side chain is appended to the core flavonoid skeleton. researchgate.net This prenyl group, often a 3,3-dimethylallyl chain, introduces distinct chemical properties that differentiate these compounds from their non-prenylated counterparts. nih.govmedchemexpress.com

Historical Trajectory of this compound Research and Discovery

The isolation of this compound has been reported from species within the Morus genus, notably Morus alba L., commonly known as the white mulberry tree. medchemexpress.comresearchgate.net Early research indicates that this compound was isolated from the leaves of Morus alba around 1985. nih.gov Subsequent studies have also identified its presence in the root bark of Morus species. mdpi.com The compound's structure has been confirmed, and its total synthesis, including enantioselective approaches, has been achieved, further validating its chemical identity and providing pathways for its laboratory production. plu.edu

Significance of Prenylated Flavonoids in Advanced Chemical and Biological Research

Prenylated flavonoids (PFs), including compounds like this compound, have garnered substantial interest in advanced chemical and biological research due to their enhanced pharmacological profiles compared to their non-prenylated analogues. medchemexpress.comnih.gov The addition of a prenyl group significantly increases the lipophilicity of these compounds, which in turn improves their membrane permeability and affinity for biological membranes. researchgate.netnih.gov This heightened lipophilicity is hypothesized to facilitate better interaction with target proteins and cellular pathways, thereby amplifying their biological activities. researchgate.netnih.gov

Research has demonstrated that prenylated flavonoids exhibit a broad spectrum of biological activities. These include, but are not limited to, anti-cancer, anti-diabetic, antimicrobial, anti-inflammatory, anti-Alzheimer's, and neuroprotective effects. researchgate.netnih.govmedchemexpress.comnih.gov Their multifaceted biological potential makes them promising candidates for the development of novel therapeutic agents and nutraceuticals. However, their relatively low natural abundance often limits their widespread exploitation, prompting research into synthetic and biotechnological production methods. researchgate.net

Structure

3D Structure

属性

分子式 |

C34H28O8 |

|---|---|

分子量 |

564.6 g/mol |

IUPAC 名称 |

(1R,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |

InChI |

InChI=1S/C34H28O8/c1-17-10-24-23-8-6-22(37)16-30(23)41-34(26-9-7-21(36)15-28(26)39)33(24)25(11-17)32-29(40)12-18(13-31(32)42-34)2-3-19-4-5-20(35)14-27(19)38/h2-9,11-16,24-25,33,35-40H,10H2,1H3/b3-2+/t24-,25-,33-,34+/m1/s1 |

InChI 键 |

NDPFVAZTXGLXHQ-QSKHTNTISA-N |

手性 SMILES |

CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@]3(OC5=CC(=CC(=C25)O)/C=C/C6=C(C=C(C=C6)O)O)C7=C(C=C(C=C7)O)O |

规范 SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C(C=C(C=C7)O)O |

同义词 |

kuwanol A |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Morus Species

Kuwanol A is predominantly found within the Morus genus, commonly known as mulberries. It has been specifically reported in Morus alba (white mulberry), Morus indica, and Morus bombycis nih.govresearchgate.net. The compound is primarily isolated from the root bark of Morus alba L. medchemexpress.comphytopharmajournal.comrjpharmacognosy.ir. The Morus genus itself is extensive, comprising 24 species and more than 100 recognized varieties, with a significant presence in China, where various parts of the tree, including bark, branches, and leaves, have been traditionally utilized sivaromanaturals.com.

The distribution of this compound, along with other related compounds, highlights the Moraceae family as a rich source of these complex natural products.

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part |

| Morus alba L. | Root bark |

| Morus indica | Not specified |

| Morus bombycis | Not specified |

Advanced Chromatographic Techniques for Isolation from Complex Matrices

The isolation of this compound from its complex natural matrices necessitates the application of advanced chromatographic techniques. These techniques are fundamental for the separation, identification, and quantification of individual components within intricate mixtures researchgate.netuni-hamburg.de. For natural products like this compound, a variety of chromatographic methods are employed to achieve effective purification frontiersin.org.

Key chromatographic techniques utilized in such isolation processes include:

High-Performance Liquid Chromatography (HPLC): A widely used method for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase researchgate.netuni-hamburg.de.

Liquid Chromatography (LC): A broad category encompassing various techniques where the mobile phase is liquid researchgate.net.

Thin-Layer Chromatography (TLC): Often used for preliminary separation and monitoring fractions during purification, providing a rapid assessment of compound presence and purity researchgate.net.

Column Chromatography: A foundational technique where a stationary phase (e.g., silica (B1680970) gel, ODS, Sephadex LH-20) is packed into a column, and compounds are eluted with a mobile phase rjpharmacognosy.irresearchgate.net.

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatographic technique particularly effective for isolating compounds from crude herbal extracts without a solid support, minimizing irreversible adsorption nih.gov.

These techniques exploit differences in molecular characteristics such as polarity, adsorption, and molecular weight to achieve separation uni-hamburg.de. The selection of specific chromatographic methods and their parameters is critical for the efficient isolation of this compound from the multitude of co-occurring compounds in plant extracts.

Optimization of Extraction and Purification Protocols for Research Purity

Achieving research-grade purity of this compound from plant materials involves a multi-step approach that begins with optimized extraction and is followed by rigorous purification protocols. The choice of extraction and purification methods significantly influences the yield and purity of the isolated compound frontiersin.org.

Typical extraction procedures for natural products from plant sources, including those for this compound, often involve solvent extraction. Common solvents used include ethanol (B145695), methanol, and ethyl acetate (B1210297) rjpharmacognosy.irfrontiersin.orgnih.gov. For instance, mulberry root bark extracts can be obtained using ethanol (70%) at room temperature, often repeated multiple times to maximize extraction efficiency rjpharmacognosy.ir. Following initial extraction, the crude extract is frequently subjected to successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, n-butanol, and water rjpharmacognosy.irnih.gov. This liquid-liquid extraction step helps to broadly separate compounds based on their polarity, concentrating this compound into a specific fraction.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Kuwanol A

Total synthesis approaches for this compound and related Diels-Alder-type adducts typically involve convergent strategies, often featuring key cycloaddition reactions. researchgate.netacs.org

Asymmetric synthesis is crucial for producing enantiomerically pure forms of complex natural products like this compound, which often possess multiple chiral centers. nih.govuwindsor.ca The first enantioselective total synthesis of (+)-Kuwanol A was achieved using asymmetric Diels-Alder cycloaddition. researchgate.netnih.govpku.edu.cn This reaction was promoted by chiral Lewis acids, specifically boron complexes with ligands such as VANOL or VAPOL. researchgate.netnih.govpku.edu.cn This approach demonstrated high exo selectivity (exo/endo = 13:1), a notable achievement in the synthesis of prenylflavonoid Diels-Alder natural products. researchgate.netnih.gov

Biomimetic synthesis aims to emulate natural biosynthetic processes, offering efficient routes to complex natural products. engineering.org.cn For this compound, a biosynthesis-inspired asymmetric Diels-Alder cycloaddition has been employed. researchgate.netnih.gov Following the cycloaddition, an acid-catalyzed intramolecular ketalization process was utilized for the efficient construction of this compound's polycyclic skeleton, mimicking a proposed biogenetic transformation. researchgate.netmdpi.comnih.gov This highlights the utility of biomimetic approaches in simplifying the synthesis of intricate structures. engineering.org.cn

The Diels-Alder [4+2] cycloaddition reaction is a cornerstone in the total synthesis of this compound and other mulberry DAAs. researchgate.netmdpi.comacs.orgresearchgate.net This reaction is instrumental in forming the cyclohexene (B86901) core unit, which contains three stereogenic centers. researchgate.netacs.org In the synthesis of related compounds like (±)-Kuwanol E, a Lewis acid-mediated biomimetic intermolecular Diels-Alder cycloaddition was a key step. researchgate.netacs.org The diastereoselectivity (endo/exo) of this reaction can be controlled by temperature. researchgate.netacs.orgresearchgate.net The presence of a hydrogen-bonded ortho OH substituent on the chalcone (B49325) dienophile has been found to be essential for Diels-Alder reactivity, lowering the reaction barrier. researchgate.net

The construction of the sp3-rich polycyclic scaffolds of this compound requires precise stereocontrol. escholarship.orgindiascienceandtechnology.gov.in The asymmetric Diels-Alder cycloaddition, as mentioned, plays a critical role in establishing the initial stereochemistry of the cyclohexene ring. researchgate.netnih.gov Subsequent intramolecular ketalization further contributes to the formation of the complex polycyclic system while maintaining stereochemical integrity. researchgate.netmdpi.comnih.gov Modern synthetic methods, including those involving transition metal catalysis and biocatalysis, are continuously being developed to achieve high stereocontrol in the construction of such complex polycyclic structures. escholarship.orgindiascienceandtechnology.gov.inacs.orgresearchgate.net

Semisynthesis from Precursor Compounds

While total synthesis provides a complete route from basic building blocks, semisynthesis involves starting from readily available natural precursors and modifying them to obtain the desired compound. Information specifically on the semisynthesis of this compound is limited in the provided search results. However, the concept of modifying natural products is a recognized strategy in drug discovery and development, often involving the alteration of existing scaffolds to improve properties or create analogs. nih.gov For instance, some Diels-Alder adducts from Morus nigra have been screened for biological activity, suggesting potential for semisynthetic modifications if suitable precursors were abundant. thegoodscentscompany.com

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products like this compound is a common strategy to explore structure-activity relationships and develop compounds with improved properties. beilstein-journals.orgrsc.org Given that this compound is a Diels-Alder-type adduct, its derivatives could involve modifications to the chalcone or dehydroprenylphenol precursors, or alterations to the polycyclic core itself. mdpi.comscispace.com The general strategies for synthesizing Diels-Alder adducts, such as varying the dienophile and diene components, can be applied to create a diverse range of this compound analogs. mdpi.com For example, the synthesis of methyl ether derivatives of related mulberry Diels-Alder adducts has been reported via thermal cycloaddition reactions. researchgate.net

Structural Modification for Enhanced Research Utility

The total synthesis of this compound has been a significant achievement in organic chemistry, confirming its complex architecture and providing pathways for its production. The first enantioselective total syntheses of (+)-Kuwanol A were accomplished through a strategy featuring an asymmetric Diels-Alder cycloaddition researchgate.netplu.edu. This key step utilized chiral VANOL or VAPOL/boron Lewis acid catalysis, demonstrating high exo selectivity (an exo/endo ratio of 13:1), a selectivity pattern noted as unprecedented in prior syntheses of related prenylflavonoid Diels-Alder natural products plu.edu. Following the cycloaddition, an acid-catalyzed intramolecular ketalization process was employed to efficiently construct the polycyclic skeleton characteristic of this compound, mimicking a biomimetic transformation researchgate.netplu.edu.

Beyond total synthesis, structural modification of natural products is a common strategy to enhance their research utility. This involves direct chemical manipulation of functional groups, alteration of ring systems, or isosteric replacement nih.govresearchgate.net. The primary goals of such modifications include improving physicochemical properties (e.g., solubility, stability), increasing potency and selectivity, and facilitating new avenues of research nih.govresearchgate.net. For a compound like this compound, with its multiple hydroxyl groups and aromatic rings nih.gov, these sites offer prime opportunities for derivatization. For instance, hydroxyl groups can be readily modified through acylation, alkylation, or silylation to alter polarity and reactivity, which can be beneficial for chromatographic separation or for introducing new functionalities chromatographyonline.com.

Table 1: Key Reactions in this compound Total Synthesis

| Reaction Type | Catalysis/Conditions | Selectivity/Outcome | Reference |

| Asymmetric Diels-Alder Cycloaddition | Chiral VANOL or VAPOL/boron Lewis acid | High exo selectivity (exo/endo = 13:1) | researchgate.netplu.edu |

| Intramolecular Ketalization | Acid-catalyzed | Efficient construction of polycyclic skeleton | researchgate.netplu.edu |

Generation of Spectroscopic Probes for Molecular Studies

The generation of spectroscopic probes from complex molecules like this compound is a powerful approach for elucidating their interactions with biological targets and for real-time monitoring in molecular studies rsc.orgethz.ch. Spectroscopic probes are designed to exhibit a detectable signal (e.g., fluorescence, a specific mass spectrometry signature) that changes upon interaction with an analyte or in response to environmental changes rsc.org.

Derivatization plays a crucial role in creating such probes. For example, by introducing a fluorophore or a chromophore onto the this compound scaffold, researchers could develop fluorescent or colorimetric probes. The hydroxyl groups or other reactive sites on this compound could serve as attachment points for these reporter groups. This allows for real-time visualization of the compound's localization, binding, or metabolic fate within cells or in vitro systems rsc.org.

Furthermore, chemical derivatization can significantly optimize mass spectrometry (MS) response, which is vital for sensitive bioanalysis and pharmacokinetic studies nih.gov. By introducing specific functional groups, derivatization can enhance ionization efficiency, improve fragmentation patterns for structural elucidation, or alter hydrophilicity/hydrophobicity to optimize chromatographic separation prior to MS detection nih.gov. For this compound, derivatization strategies could involve adding groups that carry a permanent charge or that readily ionize under electrospray ionization (ESI) conditions, thereby increasing its detectability and enabling more detailed molecular studies.

Table 2: Potential Derivatization Strategies for Spectroscopic Probes

| Derivatization Type | Purpose | Example Functional Group Introduced | Spectroscopic Application |

| Fluorescent Tagging | Real-time visualization, binding studies | Fluorescein, Rhodamine, Naphthalimide | Fluorescence imaging, FRET studies |

| Chromophore Tagging | Colorimetric detection | Azo dyes, Nitro groups | UV-Vis spectroscopy |

| MS-Enhancing Tags | Improved detection and quantification in MS | Quaternary amines, Sulfonate groups | LC-MS/MS bioanalysis, metabolomics |

Biosynthetic Pathways and Mechanistic Elucidation

Proposed Biosynthetic Routes within Morus Species

The biosynthesis of Kuwanol A, like other mulberry Diels-Alder type adducts (MDAAs), is postulated to proceed via an intermolecular [4+2] cycloaddition reaction uni.lucdutcm.edu.cn. This crucial step typically involves two distinct precursor molecules: a diene and a dienophile uni.lucdutcm.edu.cn. The diene component is generally a dehydroprenylphenol, which can be a dehydroprenylflavonoid or a dehydroprenylstilbene uni.lucdutcm.edu.cn. The dienophile is predominantly a chalcone (B49325) uni.lucdutcm.edu.cn.

Flavonoids are recognized as indispensable precursors for the biosynthesis of compounds featuring methylcyclohexene motifs in M. alba leaves, a structural characteristic shared by many DAAs, including kuwanol E (a related DAA) ctdbase.org. This suggests that the initial stages of this compound biosynthesis are integrated within the broader phenylpropanoid and flavonoid metabolic pathways in Morus species. An essential step in forming the diene precursor involves the oxidation of a prenyl moiety, a reaction believed to be catalyzed by an oxidase enzyme within Moraceous plants cdutcm.edu.cn.

Identification and Characterization of Putative Biosynthetic Enzymes (e.g., Diels-Alderases)

A critical class of enzymes in the biosynthesis of this compound and other MDAAs are Diels-Alderases, which catalyze the stereoselective [4+2] cycloaddition reaction uni.lucdutcm.edu.cn. Research has led to the identification and characterization of specific Diels-Alderase enzymes from Morus alba cell cultures. Notably, MaDA-1, MaDA-2, and MaDA-3 have been identified as key enzymes capable of producing various DAAs, including kuwanol E cdutcm.edu.cn. These enzymes play a pivotal role in controlling the endo/exo diastereoselectivity of the cycloaddition, influencing the final stereochemical outcome of the natural product cdutcm.edu.cn. The identification of these enzymes was facilitated by innovative approaches, such as the biosynthetic intermediate probe (BIP)-based target identification method cdutcm.edu.cn.

Investigation of Key Enzymatic Transformations and Intermediates

The central enzymatic transformation in the biosynthesis of this compound is the intermolecular [4+2] cycloaddition uni.lucdutcm.edu.cn. This reaction unites the diene and dienophile precursors to form the complex polycyclic skeleton characteristic of DAAs. Key intermediates involved in the broader MDAA biosynthetic pathway, and thus likely relevant to this compound, include chalcones such as morachalcone A, isobavachalcone, and dehydroprenyl morachalcone A cdutcm.edu.cn. These chalcones serve as the dienophile component in the cycloaddition cdutcm.edu.cn. The diene moiety, crucial for the cycloaddition, is formed through the enzymatic oxidation of a prenyl group cdutcm.edu.cn.

The proposed enzymatic transformations can be summarized as follows:

| Transformation Type | Substrate Class | Product Class | Key Enzymatic Step |

| Oxidation | Prenyl moiety | Dehydroprenyl | Oxidase activity |

| Cycloaddition | Diene + Dienophile (Chalcone) | Diels-Alder Adduct (e.g., this compound) | Diels-Alderase activity |

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling studies have been instrumental in delineating the biosynthetic pathways of mulberry DAAs. Researchers, particularly Nomura and co-workers, conducted incorporation experiments using 13C-labelled acetates in Morus alba callus cell cultures cdutcm.edu.cn. These studies involved the administration of [1-13C]-, [2-13C]-, and [1,2-13C2]-acetate cdutcm.edu.cn.

The results demonstrated a high incorporation of acetate (B1210297) into the aromatic rings of compounds like kuwanon J and chalcomoracin, confirming their polyketide origin cdutcm.edu.cn. Furthermore, pulsed administration experiments utilizing [2-13C] acetate provided insights into the formation of polyketide moieties and, importantly, revealed the enzymatic oxidation of the prenyl group into the dehydroprenyl moiety, a critical step for the diene precursor cdutcm.edu.cn. The involvement of the shikimate pathway in the biosynthesis of these compounds was also investigated through labeling experiments using L-[3-13C]-phenylalanine and L-[3-13C]-tyrosine, which helped confirm the role of a cinnamoylpolyketide intermediate cdutcm.edu.cn.

These isotopic labeling studies provide direct evidence for the origins of the carbon atoms in the complex structures of MDAAs, supporting the proposed biosynthetic routes and the involvement of specific precursor molecules.

Molecular and Cellular Biological Investigations

Elucidation of Mechanisms of Action at the Molecular Level

The molecular mechanisms by which Kuwanol A exerts any potential biological effects remain largely uncharacterized in specific research findings. While general methodologies for investigating such mechanisms exist, their application specifically to this compound has not been detailed in the retrieved scientific literature.

Specific target proteins for this compound have not been identified or validated in the available research. Methods for target protein identification generally involve techniques such as chemical proteomics, affinity-based approaches, or thermal proteome profiling to pinpoint direct protein interactions within a cellular context. biorxiv.org However, no such studies have been reported for this compound.

There is no specific data available detailing the enzyme inhibition or activation dynamics of this compound. While some related compounds, such as Kuwanol C, have been reported as tyrosinase inhibitors, this activity is specific to Kuwanol C (PubChem CID: 14539879) and not this compound. biosynth.com General principles of enzyme inhibition involve understanding how a compound interacts with an enzyme's active site or other regions to alter its catalytic activity, characterized by kinetic parameters like Ki and Vmax. interesjournals.orgresearchgate.netlongdom.org However, these dynamics have not been established for this compound.

Specific receptor-ligand interactions and their corresponding binding kinetics for this compound have not been described in the scientific literature. Receptor-ligand interactions are crucial for cellular communication and typically involve the measurement of binding affinity (Ka or Kd) and kinetic rates (on-rate kon and off-rate koff) to quantify the strength and dynamics of the interaction. longdom.orgnih.govnih.gov

The modulation of specific cellular signaling pathways by this compound has not been reported. Cellular signaling pathways, such as NF-κB, MAPK, PI3K/AKT, cAMP, and cGMP pathways, play critical roles in various cellular processes, including inflammation, proliferation, and differentiation. researchgate.netnih.govmdpi.commdpi.comresearchgate.netpsu.edumdpi.comadachilab.orgscholaris.canih.gov While other natural compounds, including certain flavonoids, are known to modulate these pathways, direct evidence for this compound is currently lacking. mdpi.comresearchgate.netnih.gov

In Vitro Cellular Activities and Research Models

Specific in vitro cellular activities of this compound, beyond its general classification as a natural product from Morus alba L., are not detailed in the available literature.

No specific research findings detailing the anti-inflammatory modulatory effects of this compound in cellular models have been identified. While the Morus genus is recognized for producing compounds with anti-inflammatory properties, and various in vitro cellular models (e.g., LPS-stimulated macrophages like RAW264.7 cells, PBMCs) are commonly used to assess anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-1β, COX-2, iNOS), such studies have not been specifically reported for this compound. researchgate.netnih.govtjnpr.orgbiorxiv.orgtexilajournal.comnih.gov

Antimicrobial Activity in Model Microorganisms

While direct comprehensive data on the antimicrobial activity of this compound is not extensively detailed in the provided search results, the broader class of Diels-Alder type adducts from Morus species are recognized for their antimicrobial properties researchgate.net. For instance, Kuwanon G, another prenylated phenolic from Morus alba, has demonstrated notable antibacterial activity against oral pathogens such as Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 8.0 µg/mL. It also showed significant inhibition of other cariogenic bacteria like Streptococcus sobrinus and Streptococcus sanguis, as well as Porphyromonas gingivalis, a bacterium associated with periodontitis nih.gov. This suggests that compounds structurally related to this compound can possess potent antimicrobial effects.

Anti-cancer Effects in Diverse Cancer Cell Lines

Research on the anticancer effects of natural products from Morus alba indicates potential. Extracts from Morus alba have shown anti-proliferative activity against human breast cancer cell lines (MCF-7) and human colorectal cell lines (HCT-15) nih.gov. While specific IC₅₀ values for this compound across a diverse panel of cancer cell lines are not explicitly provided in the search results, the general class of Diels-Alder type adducts has been identified as having anticancer properties researchgate.net. For example, other compounds like chalcones, which are biogenetic precursors to flavonoids, have shown cytotoxic effects against various cancer cell lines including MCF-7, T47D (human breast cancer), and A549 (human non-small-cell lung carcinoma) mdpi.com.

Other Investigated Biological Activities in Cellular Systems

Beyond antimicrobial and anticancer effects, the broader class of Diels-Alder type adducts from Morus species, including Kuwanons, are known for anti-inflammatory and anti-HIV activities researchgate.net. For example, Kuwanon T and Sanggenon A, also isolated from Morus alba, have demonstrated anti-inflammatory effects in LPS-induced BV2 microglial cells and RAW264.7 macrophages. These compounds inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), by inactivating the NF-κB signaling pathway and inducing heme oxygenase (HO)-1 expression through Nrf2 activation mdpi.com.

In the context of anti-HIV activity, Kuwanon L, another natural product, has been reported to inhibit HIV-1 replication by targeting HIV-1 Integrase (IN) and Reverse Transcriptase (RT) researchgate.net. This suggests that other compounds from the Morus genus, potentially including this compound, might also exhibit antiviral properties.

Antioxidant activity is another area of biological investigation for natural compounds. While direct data for this compound's antioxidant activity is not explicitly presented, many phenolic compounds and flavonoids, which are abundant in Morus alba and structurally related to this compound, are known for their antioxidant properties researchgate.netmdpi.comnih.govrsc.orgnih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity, enabling the modification of compounds to enhance or alter their effects fincen.gov.

Identification of Essential Pharmacophoric Elements

Pharmacophoric elements are the essential chemical features of a molecule that are necessary for its biological activity and interaction with a target researchgate.net. For this compound, molecular docking studies have provided some insights into its potential pharmacophoric elements. In a study involving docking with a mutant P53 protein (PDB ID: 3Q05), this compound exhibited a binding score of 8.7. The interactions observed included four conventional hydrogen bonds and a Pi-donor hydrogen bond with THR102 researchgate.net. This suggests that specific hydrogen bond donor/acceptor groups and aromatic moieties within the this compound structure are crucial for its binding to this particular biological target.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity libretexts.orglongdom.org. Enantiomers, which are non-superimposable mirror images, can exhibit distinct biological effects, influencing drug selectivity, therapeutic outcomes, and pharmacokinetic profiles libretexts.orglongdom.org. The synthesis of this compound has involved asymmetric Diels-Alder cycloaddition, a process that controls the stereochemistry of the resulting molecule researchgate.net. While the provided information highlights the importance of stereochemistry in the synthesis of this compound, specific comparative studies demonstrating the differential biological efficacy of its individual stereoisomers (e.g., enantiomers or diastereomers) are not detailed in the search results. However, the general principle holds that the precise spatial arrangement of functional groups in chiral molecules like this compound can significantly impact their interaction with biological targets and, consequently, their efficacy libretexts.orglongdom.orgrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's chemical structure and its biological activity researchgate.netacs.orgnetsci-journal.com. These models are valuable tools in drug discovery for predicting the activity of new compounds and guiding lead optimization acs.org. While QSAR studies have been applied to various chemical entities to predict activities like cytotoxicity or insecticidal effects nih.govnih.gov, specific QSAR modeling efforts focused solely on this compound or a series of its derivatives are not explicitly detailed in the provided search results. However, the general utility of QSAR in understanding the structural determinants of biological activity for complex natural products like those from Morus species is recognized acs.org. One instance mentions QSAR analysis being used to forecast the median lethal dosage (LD₅₀) of chemical agents, considering various administration routes researchgate.net.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful computational techniques employed in drug discovery and molecular biology to predict and analyze the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are crucial for understanding the potential mechanisms of action of compounds like this compound by elucidating how they might interact with biological targets at an atomic level.

Molecular Docking Molecular docking aims to predict the optimal binding orientation (pose) of a ligand within a protein's binding site and estimate the binding affinity. This process involves searching for favorable conformations of the ligand within the target's active site and ranking these conformations based on a scoring function nih.govnih.gov. The goal is to identify the most probable binding mode, which can provide insights into the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions nih.gov. Docking studies are often used in virtual screening to identify potential lead compounds from large chemical libraries nih.gov.

Molecular Dynamics Simulations While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations track the movement of atoms and molecules, allowing for the observation of conformational changes in both the ligand and the protein, the stability of the binding complex, and the role of solvent molecules (e.g., water) tanaffosjournal.irrsc.orgnih.gov. By simulating the system's behavior under physiological conditions, MD can refine docking poses, validate binding modes, and provide a more accurate assessment of binding free energies tanaffosjournal.irrsc.org. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly evaluated to assess the stability and flexibility of the protein-ligand complex during the simulation tanaffosjournal.ir.

Binding Mode Prediction The combination of molecular docking and dynamics simulations is a robust approach for predicting ligand binding modes. Docking can rapidly generate numerous potential poses, which are then subjected to more rigorous MD simulations to evaluate their stability and refine the predicted interactions tanaffosjournal.ir. This integrated approach helps in discriminating between correct and decoy poses and provides a deeper understanding of the molecular recognition process tanaffosjournal.ir.

Research Findings and Data for this compound As of the current review of scientific literature, specific detailed research findings, including data tables, pertaining to molecular docking and dynamics simulations for the binding mode prediction of this compound with identified protein targets were not readily available in the search results. While the general methodologies of molecular docking and dynamics simulations are well-established and applied to various compounds, direct computational studies elucidating the specific binding sites, interaction forces, or dynamic behavior of this compound with biological macromolecules through these techniques were not identified. Research on this compound has primarily focused on its synthesis uni-tuebingen.de.

Advanced Analytical Techniques for Research Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel and complex natural products like Kuwanol A. rsc.org Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of the parent molecule and its fragments, which is the first step in structural confirmation.

For this compound, techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are employed. HRMS analysis provides the exact mass of the molecular ion, from which a unique molecular formula can be deduced, distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments are critical for probing the structure. The fragmentation patterns of flavonoids are well-studied and provide significant structural information. mdpi.comresearchgate.net For complex Diels-Alder adducts like this compound, characteristic fragmentation involves retro-Diels-Alder (RDA) reactions, which break down the central cyclohexene (B86901) ring and provide evidence of the constituent chalcone (B49325) and dienophile moieties. researchgate.net Additionally, the fragmentation of prenyl groups often involves characteristic neutral losses, such as the loss of C4H8 (56 Da) or C5H10 (70 Da), which helps to identify and locate these substituents. mdpi.com While specific fragmentation data for this compound is not extensively published, analysis of related prenylated flavonoids provides a clear framework for its characterization. scielo.brncsu.edu

In the context of metabolomics, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to profile the metabolites in plant extracts, such as those from Morus alba (mulberry), a known source of this compound. umn.edu These studies help to identify the presence of this compound in complex biological matrices and to understand its biosynthetic context alongside its precursors and related metabolites. umn.edu

Table 1: Illustrative HRMS Fragmentation Data for Characterizing Prenylated Flavonoids This table presents typical fragmentation patterns observed in related prenylated flavonoids, which are instrumental in the structural elucidation of compounds like this compound.

| Fragmentation Type | Neutral Loss (Da) or Fragment m/z | Structural Information Gained |

|---|---|---|

| RDA Reaction | Varies (e.g., 1,3A⁻, 1,3B⁻ ions) | Confirms the core flavonoid structure and substitution on A and B rings. mdpi.com |

| Prenyl Group Loss | 56 (C₄H₈) | Loss of a butene fragment from a prenyl side chain. mdpi.com |

| Water Loss | 18 (H₂O) | Indicates the presence of hydroxyl groups. |

| Carbon Monoxide Loss | 28 (CO) | Common fragmentation of the heterocyclic C-ring in flavonoids. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of complex organic molecules such as this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's three-dimensional structure.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Signals in the aromatic region confirm the flavonoid framework, while specific signals for olefinic and aliphatic protons help define the prenyl groups and the cyclohexene ring.

¹³C NMR: Determines the number of non-equivalent carbons and their chemical nature (e.g., C, CH, CH₂, CH₃), which is often determined using Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), allowing for the mapping of proton spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly attached proton and carbon atoms (¹JCH), enabling the assignment of carbons based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry and conformational analysis. NOESY detects correlations between protons that are close in space, irrespective of their bonding. shu.ac.uk For this compound, NOE correlations between protons on the cyclohexene ring and protons on the adjacent flavonoid moieties are used to establish their relative configuration (i.e., cis or trans relationships). shu.ac.uk

By analyzing coupling constants (³JHH) and NOE interactions, the preferred conformation of the flexible cyclohexene ring and the spatial orientation of its bulky substituents can be determined.

Table 2: Key NMR Techniques for the Structural Analysis of this compound

| NMR Experiment | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants (J) | Identifies aromatic, olefinic, and aliphatic protons; determines proton-proton connectivity. |

| ¹³C NMR & DEPT | Chemical shifts, carbon types | Defines the carbon skeleton and functional groups. |

| COSY | H-H correlations | Maps out the spin systems in the flavanone, chalcone, and prenyl moieties. |

| HSQC/HMQC | Direct C-H correlations (¹J) | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range C-H correlations (²J, ³J) | Connects the different structural fragments of the Diels-Alder adduct. |

| NOESY | Through-space H-H correlations | Determines the relative stereochemistry of the chiral centers and the 3D conformation. shu.ac.uk |

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Enantiomeric Purity and Complex Mixture Analysis

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound. Given its complex structure and multiple chiral centers, advanced techniques are required to handle its analysis in complex mixtures and to resolve its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): this compound is a chiral molecule, and its biological activity may be enantiomer-specific. Chiral HPLC is the primary method used to separate enantiomers and determine the enantiomeric purity of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of flavonoids and related compounds. nih.gov The development of a chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase (typically a mixture of hexane/isopropanol or other solvents) to achieve baseline separation of the enantiomers. This is critical for both synthetic preparations, which often yield racemic mixtures, and for determining if biosynthesis in nature is stereoselective.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. wiley.com Due to the low volatility and thermal lability of large polyphenolic compounds like this compound, direct analysis by GC-MS is generally not feasible. However, derivatization can be employed to increase volatility. Functional groups such as hydroxyls can be silylated (e.g., with BSTFA) to produce less polar and more volatile derivatives suitable for GC-MS analysis. This approach can be useful for analyzing this compound in complex matrices if appropriate derivatization and separation conditions are established.

Table 3: Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers; determination of enantiomeric excess (ee%). |

| Preparative HPLC | Liquid-solid chromatography on a larger scale. | Isolation and purification of this compound from plant extracts or synthetic mixtures. |

| GC-MS (with derivatization) | Separation of volatile compounds followed by mass analysis. | Analysis of derivatized this compound to enhance volatility for separation and identification in complex mixtures. wiley.com |

Spectroscopic Methods for Interaction Studies (e.g., UV-Vis, Fluorescence Spectroscopy)

Understanding how this compound interacts with biological targets such as enzymes or proteins is key to elucidating its mechanism of action. UV-Visible and fluorescence spectroscopy are powerful, non-invasive techniques used to study these binding interactions. medwinpublishers.com

UV-Visible (UV-Vis) Spectroscopy: Flavonoids possess characteristic UV-Vis absorption spectra due to their conjugated systems. Typically, two major absorption bands are observed: Band I (300–390 nm) and Band II (240–280 nm). When a flavonoid binds to a protein or another macromolecule, changes in the microenvironment around the chromophore can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorbance intensity (hyperchromic or hypochromic effects). rsc.org By titrating a target protein with increasing concentrations of this compound and monitoring these spectral changes, one can confirm binding and, in some cases, derive binding constants.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. medwinpublishers.com Many proteins contain intrinsic fluorophores, primarily tryptophan residues, which fluoresce when excited with UV light. If a ligand like this compound binds near a tryptophan residue, it can cause quenching (a decrease) of this intrinsic fluorescence.

The mechanism of quenching (static or dynamic) can be determined by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation. Static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, is often indicative of specific binding. From this data, key thermodynamic parameters can be calculated:

Binding Constant (Ka): Quantifies the affinity of this compound for the target protein.

Number of Binding Sites (n): Indicates the stoichiometry of the interaction.

Thermodynamic Parameters (ΔG, ΔH, ΔS): Provide insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

While specific interaction studies for this compound are not widely reported, the methodologies are well-established for other flavonoids and would be directly applicable. rsc.org

Table 4: Spectroscopic Methods for Studying this compound Interactions

| Technique | Principle | Parameters Determined |

|---|---|---|

| UV-Vis Spectroscopy | Changes in absorption spectrum upon binding. | Confirmation of interaction; binding stoichiometry. |

| Fluorescence Spectroscopy | Quenching of intrinsic protein fluorescence upon ligand binding. | Binding constant (Ka), number of binding sites (n), quenching mechanism. |

| Thermodynamic Analysis | Temperature-dependence of fluorescence quenching. | Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. |

Potential Research Applications and Future Directions

Development of Kuwanol A as a Research Tool or Probe Molecule

The development of small molecules as research tools or probe molecules is crucial for deciphering complex biological pathways and identifying therapeutic targets. While direct reports on this compound being developed as a probe molecule are not explicitly detailed in current literature, the general principles of probe design can be applied to this compound. Chemical probes are typically designed with a reactive group, a linker, and a reporter group, allowing them to bind to target proteins and facilitate their identification through techniques like chemical proteomics and mass spectrometry uni.lu.

If this compound exhibits specific and potent biological activities, its structural scaffold could be leveraged to synthesize photoaffinity probes or fluorescent labels. Such probes would enable researchers to:

Identify Direct Binding Partners: By forming stable covalent interactions with target proteins within cells, this compound-derived probes could help selectively enrich and identify low-abundance target proteins, even in complex proteomes uni.lu.

Elucidate Mechanism of Action: Competition experiments with the native this compound and its probe analogue can confirm specific binding and aid in understanding the molecular mechanism of action uni.lu.

Visualize Cellular Localization: Fluorescently tagged this compound could allow for real-time imaging and tracking of the compound within cells or tissues, providing insights into its distribution and site of action.

The successful development of this compound as a research tool would significantly advance the understanding of its cellular effects and pave the way for its application in drug discovery pipelines.

Exploration of Novel Biological Targets for Therapeutic Research

As a natural product, this compound belongs to a class of compounds often possessing diverse pharmacological activities. While specific therapeutic targets for this compound are not extensively documented, insights can be drawn from studies on related kuwanols, suggesting promising avenues for investigation. For instance, Kuwanol E has been identified as a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), with an inhibition constant (Ki) of 1.6 ± 0.1 µM. PtpB is considered a potential molecular target for developing new therapeutic strategies against tuberculosis. Similarly, computational analyses have indicated that Kuwanon Z possesses potential antiviral properties against SARS-CoV-2, demonstrating binding affinities to targets such as JAK2 (−10.5 kcal/mol) and the main protease (−8.1 kcal/mol).

These findings for related compounds suggest that this compound may also interact with novel biological targets relevant to various diseases. Future research should focus on:

High-Throughput Screening: Conducting broad pharmacological screening against diverse enzyme panels, receptor libraries, and cellular pathways to identify previously unknown activities of this compound.

Target Deconvolution: Employing advanced chemical proteomics and biochemical assays to pinpoint specific protein or nucleic acid targets that interact with this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how structural modifications influence its binding to targets and its biological effects, potentially leading to more potent and selective compounds.

The discovery of novel biological targets for this compound could unlock its potential as a lead compound for new therapeutic agents.

Bioengineering Strategies for Enhanced Biosynthesis

Natural products like this compound are often produced in limited quantities by their native biological sources, posing a challenge for extensive research and potential commercialization. Kuwanols are known to be Diels-Alder adducts, and their biosynthesis involves complex enzymatic pathways. Bioengineering strategies offer a promising route to enhance the biosynthesis of this compound.

Key strategies include:

Metabolic Engineering: This involves genetically modifying host organisms (e.g., bacteria, yeast, or even the native plant) to optimize metabolic pathways, redirecting flux towards the production of this compound. This could include overexpression of bottleneck enzymes, downregulation of competing pathways, or introduction of heterologous genes for complete pathway reconstruction.

Synthetic Biology Approaches: Designing and implementing synthetic gene circuits within microbial hosts to precisely control the expression of genes involved in this compound biosynthesis.

Chemoenzymatic Synthesis: Combining enzymatic steps with traditional chemical synthesis to overcome limitations in purely biological or chemical routes. For instance, enzymes like Diels-Alderases (e.g., MaDA) have been shown to catalyze key steps in the formation of Diels-Alder adducts, which are central to the kuwanol scaffold.

Abiotic Catalysis Integration: Exploring the integration of abiotic systems (e.g., electrochemical, photochemical, or chemocatalytic setups) with whole-cell systems to expand metabolic pathways and manipulate flux, potentially streamlining the synthesis of complex natural products.

Enhanced biosynthesis through these methods would ensure a sustainable and scalable supply of this compound for comprehensive research and development.

Integration of Computational and Experimental Approaches in Future Research

The future of natural product research, including that of this compound, heavily relies on the synergistic integration of computational and experimental approaches. Computational biology has become intrinsic to modern biological research, enabling hypothesis generation and stimulating experimental validation.

Strategies for this compound research include:

Molecular Docking and Dynamics Simulations: In silico methods can predict the binding modes and affinities of this compound with potential target proteins, guiding experimental validation and facilitating the discovery of novel targets.

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on this compound's structure to identify structurally similar compounds with potentially enhanced activity or novel scaffolds from large chemical libraries.

Quantitative Structure-Activity Relationship (QSAR) Studies: Building predictive models that correlate this compound's structural features with its biological activities, aiding in the rational design of more effective analogues.

Bioinformatics and Network Pharmacology: Analyzing large-scale biological data to understand this compound's interactions within complex biological networks, predicting its multi-target effects, and identifying relevant pathways. This can provide a holistic view of the compound's impact on cellular systems.

Machine Learning and Artificial Intelligence: Utilizing AI algorithms to analyze vast datasets of natural product structures and biological activities, accelerating the discovery of new applications and optimizing synthetic routes for this compound.

The iterative interplay between computational predictions and experimental validation will significantly accelerate the discovery and development of this compound's applications.

Unexplored Biological Activities and Mechanistic Niches

Despite advancements in natural product discovery, a significant portion of biological activities and mechanistic niches of compounds like this compound remain unexplored. Natural products represent a rich source of unique structural classes and diverse activity types. The limited specific biological activity data for this compound suggests a vast untapped potential.

Future research should prioritize:

Phenotypic Screening: Broad, unbiased screening of this compound in various cellular and organismal models to identify novel phenotypic effects that are not linked to predefined molecular targets. This can reveal unexpected biological activities, such as effects on cell morphology, differentiation, or stress responses.

Omics Technologies: Applying transcriptomics, proteomics, and metabolomics to comprehensively profile the cellular responses to this compound treatment. This can reveal global changes in gene expression, protein levels, and metabolic profiles, providing clues about its upstream and downstream effects and identifying previously unrecognized pathways or mechanistic niches.

Mechanism of Action Studies: Even if an activity is identified, the precise molecular mechanism often remains elusive. Detailed biochemical and biophysical studies are needed to understand how this compound interacts with its targets at an atomic level, including kinetics, thermodynamics, and conformational changes.

Ecological Role and Bioprospecting: Investigating the ecological function of this compound in its native environment could provide clues about its evolutionary purpose and potential biological activities relevant to human health or agriculture. Further bioprospecting for new this compound-producing organisms or related compounds could also yield novel insights.

Uncovering these unexplored activities and mechanistic niches will not only broaden the understanding of this compound but also contribute to the discovery of new therapeutic paradigms.

常见问题

Q. What standardized protocols are recommended for isolating Kuwanol A from natural sources, and how can purity be validated?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC. Critical validation steps include:

- Purity assessment : Use HPLC-DAD/ELSD at multiple wavelengths (e.g., 210 nm, 254 nm) with ≥95% peak area threshold .

- Structural confirmation : Cross-validate via NMR (¹H, ¹³C, 2D experiments like COSY and HMBC) and high-resolution mass spectrometry (HR-MS) .

- Yield optimization : Document solvent ratios, temperature, and extraction duration to ensure reproducibility .

Q. Which spectroscopic and computational methods are most effective for elucidating this compound’s structure?

Combine experimental and computational approaches:

- NMR spectroscopy : Assign signals using DEPT, HSQC, and HMBC to map carbon frameworks and substituents .

- Molecular modeling : Perform density functional theory (DFT) calculations to compare theoretical and experimental NMR shifts, resolving stereochemical ambiguities .

- X-ray crystallography : If crystallizable, use single-crystal diffraction for absolute configuration determination .

Q. How should initial bioactivity screenings for this compound be designed to ensure statistical rigor?

- In vitro assays : Use dose-response curves (e.g., 6–8 concentrations) with triplicate replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

- Statistical thresholds : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values. Report p-values <0.05 and confidence intervals .

- Cell line selection : Justify choices (e.g., HepG2 for hepatotoxicity) based on literature precedent .

Q. What factors influence this compound’s stability during storage, and how can degradation be monitored?

- Storage conditions : Test stability under varying temperatures (4°C, −20°C), humidity, and light exposure. Lyophilization in amber vials is recommended for long-term storage .

- Degradation markers : Use HPLC to track peak area reduction over time. Identify degradation products via LC-MS .

- Accelerated stability studies : Employ Arrhenius modeling to predict shelf life under stress conditions (e.g., 40°C/75% RH) .

Q. What strategies ensure a comprehensive literature review for this compound research gaps?

- Database searches : Use PubMed, SciFinder, and Web of Science with Boolean strings (e.g., "this compound" AND ("biosynthesis" OR "bioactivity")) .

- Citation tracking : Follow "Cited by" links in Google Scholar to identify recent studies .

- Gap analysis : Tabulate reported bioactivities (e.g., anti-inflammatory, anticancer) and note understudied areas (e.g., pharmacokinetics) .

Advanced Research Questions

Q. How can factorial ANOVA be applied to evaluate synergistic effects of this compound in combination therapies?

- Experimental design : Use a 2×2 factorial design to test this compound ± another drug (e.g., paclitaxel). Vary concentrations systematically .

- Interaction effects : Calculate F-statistics for main effects (individual compounds) and interaction terms. A significant interaction (p<0.05) indicates synergy/antagonism .

- Dose-response matrix : Generate isobolograms to quantify combinatory indices (CI <1 = synergy) .

Q. How should contradictory bioactivity data for this compound across studies be reconciled?

- Variable audit : Compare cell lines, assay protocols (e.g., MTT vs. SRB), and compound purity .

- Meta-analysis : Pool data using random-effects models to assess heterogeneity (I² statistic). Subgroup analyses can isolate protocol-specific biases .

- Contextual factors : Evaluate species-specific metabolism (e.g., cytochrome P450 differences) or solvent effects (DMSO vs. ethanol) .

Q. What methodologies optimize this compound’s synthetic yield in heterologous expression systems?

- Host selection : Compare yields in E. coli (with codon optimization) vs. S. cerevisiae (post-translational modification capabilities) .

- Promoter engineering : Use inducible systems (e.g., T7/lacO) to balance growth and production phases .

- Metabolic flux analysis : Apply ¹³C-labeling to identify pathway bottlenecks (e.g., precursor supply) .

Q. How can multi-omics data (transcriptomics, metabolomics) elucidate this compound’s mechanism of action?

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells. Use gene set enrichment analysis (GSEA) to identify pathways (e.g., apoptosis, NF-κB) .

- Metabolomics : Apply LC-MS-based untargeted profiling to detect altered metabolites (e.g., sphingolipids). Integrate with transcriptomic data via weighted correlation network analysis (WGCNA) .

- Validation : Knockdown candidate genes (e.g., via CRISPR/Cas9) and measure this compound’s efficacy changes .

Q. What in vivo models and pharmacokinetic parameters are critical for validating this compound’s therapeutic potential?

- Animal models : Use xenograft mice for anticancer studies or LPS-induced inflammation models. Justify species/strain selection (e.g., BALB/c vs. C57BL/6) .

- PK/PD modeling : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability. Compare intravenous vs. oral administration .

- Toxicokinetics : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。